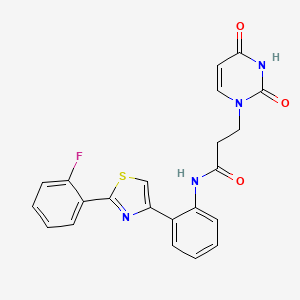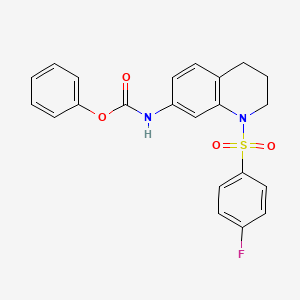
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H11ClN2S . It has a molecular weight of 202.71 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole consists of a thiadiazole ring substituted with a chlorine atom and a cyclohexyl group . The InChI code for this compound is 1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole is a liquid at room temperature . It has a molecular weight of 202.71 . More specific physical and chemical properties may be found in specialized chemical databases.Scientific Research Applications
Material Science and Nonlinear Optical Materials
A study focused on the structural and electronic properties of thiadiazole derivatives, including those related to 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole, explored their potential application as nonlinear optical (NLO) materials. The research utilized density functional theory (DFT) calculations to investigate the molecular structure, electronic properties, and NLO characteristics. This study suggested that certain thiadiazole compounds could have significant applications in the field of material science, particularly in the development of NLO materials, due to their favorable electronic properties and high first-order hyperpolarizability values (Kerru et al., 2019).
Corrosion Inhibition
Another area of application for thiadiazole derivatives is in the field of corrosion inhibition. Research has shown that thiadiazole compounds are effective corrosion inhibitors for metals in acidic environments. One study demonstrated the efficacy of new thiadiazole derivatives in inhibiting the corrosion of mild steel in hydrochloric acid, with findings indicating good inhibition properties. The study also explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors, suggesting their potential utility in protecting metals from corrosive damage (Bentiss et al., 2007).
Antimicrobial Activity
Thiadiazole derivatives have also been researched for their antimicrobial properties. A study evaluating the synthesis and antimicrobial activity of novel thiadiazole compounds revealed that these compounds exhibit significant antimicrobial efficacy. The research highlighted the potential of thiadiazole derivatives as antimicrobial agents, capable of combating various pathogenic bacteria and fungi, thus indicating their relevance in the development of new antibiotics or antimicrobial agents (Al-Smadi et al., 2019).
Future Directions
The future directions for research on 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole and similar compounds are likely to involve further exploration of their biological activities and potential applications. Thiadiazole derivatives are known to exhibit a wide variety of biological activities, making them interesting targets for drug development .
properties
IUPAC Name |
5-chloro-3-cyclohexyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXHZULWITISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-cyclohexyl-1,2,4-thiadiazole | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2440074.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2440077.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)
